Repaglinide ethyl ester - 147770-06-7

Repaglinide ethyl ester

Catalog Number: EVT-341067
CAS Number: 147770-06-7
Molecular Formula: C29H40N2O4
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Repaglinide is a novel oral hypoglycemic agent that has been developed to manage type 2 diabetes mellitus by stimulating insulin secretion. It is a prandial glucose regulator that acts by closing ATP-sensitive potassium channels on the plasma membrane of β-cells, leading to depolarization and subsequent insulin release2. The drug has a rapid onset of action and a short half-life, which necessitates the development of controlled release formulations to maintain therapeutic plasma concentrations and minimize adverse effects46.

Synthesis Analysis
  • Method 1: One method involves the reaction of 4-(carboxymethyl)-2-ethoxybenzoic acid ethyl ester with pivaloyl chloride to form an active intermediate. This intermediate undergoes a one-pot reaction with (S)-3-methyl-1-[2-(1-piperidyl)phenyl]butylamine to yield Repaglinide ethyl ester. []
  • Method 2: Another approach utilizes a multistep synthesis starting from 3-ethoxy-4-ethoxycarbonylbenzeneacetic acid. This compound is reacted with N-hydroxyphthalimide and a dehydrating agent, followed by the addition of (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butylamine. This sequence leads to the formation of Repaglinide ethyl ester. []
  • Method 3: A more recent synthesis starts with 4-carboxy-3-ethoxy methyl benzoate, which is converted to its corresponding acid chloride. Subsequent condensation with (S)-(+)-1-(2-piperidin-phenyl)-3-methyl-n-butylamine under basic conditions results in the formation of Repaglinide ethyl ester. []
Mechanism of Action

Repaglinide functions by binding to a specific site on the β-cell membrane, which results in the closure of ATP-sensitive potassium channels. This closure causes depolarization of the β-cell, leading to the opening of voltage-sensitive calcium channels and allowing the influx of calcium ions. The increase in intracellular calcium stimulates the release of insulin from the pancreatic islets2. Repaglinide's insulinotropic effect is glucose-dependent, meaning it does not cause insulin release in the absence of exogenous glucose, nor does it inhibit the biosynthesis of proinsulin2. Additionally, repaglinide has been shown to amplify insulin secretory burst mass without affecting the burst frequency, which may be important in the treatment of type 2 diabetes characterized by disrupted pulsatile insulin secretion1.

Physical and Chemical Properties Analysis
  • Solubility: Expected to be soluble in organic solvents like methanol, ethanol, and acetone, but poorly soluble in water. [, ]
Applications in Various Fields

Diabetes Management

Repaglinide is primarily used in the management of type 2 diabetes mellitus. It has been shown to reduce glycosylated hemoglobin concentrations by 1-2% and mainly affects postprandial plasma glucose concentrations6. The drug's short duration of action may reduce the risk of prolonged hypoglycemia and down-regulation of β-cell sensitivity, which can lead to secondary drug failure6. Moreover, repaglinide preserves nutrient-stimulated biosynthetic activity in pancreatic islets, which may offer an advantage over other hypoglycemic agents5.

Controlled Release Formulations

To overcome the challenges associated with repaglinide's short half-life and frequent dosing, research has been conducted to develop sustained release formulations. For instance, repaglinide-loaded ethylcellulose nanoparticles have been prepared using a solvent diffusion technique, which showed efficient encapsulation and sustained drug release over 12 hours3. Similarly, dual crosslinked pectin-alginate beads have been developed to provide controlled release of repaglinide, enhancing drug entrapment efficiency and prolonging drug release4.

Neuroprotection in Parkinson's Disease

Repaglinide has also been investigated for its neuroprotective potential in Parkinson's disease (PD). It has been found to elicit a neuroprotective effect in a rotenone-induced PD model in rats. Repaglinide modulates the DREAM-ER stress BiP/ATF6/CHOP cascade, increases mitophagy/autophagy, inhibits apoptosis, and lessens oxidative stress, astrocyte/microglial activation, and neuroinflammation in PD7.

Repaglinide

Compound Description: Repaglinide is an oral blood glucose-lowering drug used in the management of type 2 diabetes mellitus. It belongs to the meglitinide class of antidiabetic drugs. Chemically, it is (S)-(+)-2-ethoxy-4-(2-(((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. It stimulates insulin release from the pancreas by binding to and closing ATP-sensitive potassium channels on pancreatic beta-cell membranes.

4-(Cyanomethyl)-2-ethoxybenzoic acid

Compound Description: This compound (also known as Impurity 8) is a potential impurity found in Repaglinide bulk drug batches. It was detected at levels below 0.1% in these batches.

Relevance: 4-(Cyanomethyl)-2-ethoxybenzoic acid is a precursor in the synthesis of Repaglinide. It shares the core structure of the benzoic acid moiety with Repaglinide ethyl ester, differing in the absence of the amide side chain.

4-(Cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide

Compound Description: This compound (also known as Impurity 9) is another potential impurity found in Repaglinide bulk drug batches. It was detected at levels below 0.1% in these batches.

4-(2-Amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide

Compound Description: This compound (also known as Impurity 10) is a potential impurity found in Repaglinide bulk drug batches. It was detected at levels below 0.1% in these batches.

2-(3-Ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic acid

Compound Description: This compound (also known as Impurity 11) is another potential impurity found in Repaglinide bulk drug batches. It was detected at levels below 0.1% in these batches. This compound's structure was confirmed through single crystal X-ray diffraction.

Relevance: 2-(3-Ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic acid is a direct synthetic precursor of Repaglinide. Its structure is nearly identical to Repaglinide ethyl ester, with the only difference being a free carboxylic acid group instead of the ethyl ester group present in Repaglinide ethyl ester.

2-Oxethyl-4-{2-{[(1S)-3-methyl-1-[2-(1-piperidyl)phenyl]butyl]amino}-2-oxyethylene} ethyl benzoate

Compound Description: This compound is a key intermediate in a novel industrial synthesis method for Repaglinide. This method involves a one-pot synthesis of this intermediate from (S)-3-methyl-1-[2-(1-piperidyl)phenyl]butylamine.

Ethoxy4-(2-(((1S)-3-methyl-1-(2-(1-piperidyl)phenyl)butyl)amino group)-2-bioxyethyl)ethyl benzoate

Compound Description: This compound serves as an important intermediate in a preparation method for Repaglinide. This method utilizes a specific reaction sequence involving N-hydroxyphthalimide and a dehydrating agent to produce this intermediate.

Properties

CAS Number

147770-06-7

Product Name

Repaglinide ethyl ester

IUPAC Name

ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

Molecular Formula

C29H40N2O4

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1

InChI Key

FTCMVLQJMIXDSI-VWLOTQADSA-N

SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC

Synonyms

2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester; (S)-Ethyl 2-ethoxy-4-[[[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]amino]carbonyl]methyl]benzoate; _x000B_Repaglinide Impurity;

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.